Reldesemtiv
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reldesemtiv is an investigational, small molecule fast skeletal muscle troponin activator (FSTA). It is designed to slow the rate of calcium release from the regulatory troponin complex of fast skeletal muscle fibers .
Molecular Structure Analysis
Reldesemtiv has the chemical formula C19H18F2N6O and a molecular weight of 384.38 . The exact structure and the interactions it forms when binding to its target are subjects of ongoing research .Chemical Reactions Analysis
Reldesemtiv is thought to work by slowing the rate of calcium release from the regulatory troponin complex of fast skeletal muscle fibers . This mechanism potentially increases muscle contractility .Physical And Chemical Properties Analysis
Reldesemtiv has a molecular weight of 384.38 and its chemical formula is C19H18F2N6O . It’s an orally available small molecule .科学的研究の応用
Treatment of Spinal Muscular Atrophy (SMA)
Scientific Field:
Neuromuscular disease research, specifically spinal muscular atrophy (SMA).
Summary:
Reldesemtiv has shown promise in improving motor and respiratory strength in patients with SMA. A study by Rudnicki et al. (2021) demonstrated that oral reldesemtiv enhanced the 6-minute walk distance and maximum expiratory pressure in SMA patients .
Methods and Experimental Procedures:
The study likely involved clinical trials with SMA patients. Participants received oral reldesemtiv, and their motor and respiratory functions were assessed using standardized tests. The 6-minute walk test measured walking distance, while maximum expiratory pressure gauged respiratory strength.
Results:
The results indicated that reldesemtiv led to improvements in both motor function (walking distance) and respiratory function (maximum expiratory pressure) in SMA patients. These findings suggest its potential as a therapeutic option for SMA.
Development as a Muscle Activator
Scientific Field:
Muscle physiology and pharmacology.
Summary:
Reldesemtiv acts as a fast skeletal muscle troponin activator, enhancing muscle response to neural input. It amplifies muscle power and stamina by increasing force production at submaximal muscle stimulation frequencies .
Methods and Experimental Procedures:
The development process likely involved in vitro and in vivo experiments. Researchers optimized reldesemtiv based on property-based screening and compared it to the first-generation FSTA, tirasemtiv. Pharmacokinetic studies and muscle activation assays were likely conducted.
Results:
Reldesemtiv demonstrated improved muscle force generation compared to tirasemtiv. Its potential as a muscle activator led to clinical trials, including phase 1 studies .
Amyotrophic Lateral Sclerosis (ALS) Treatment
Scientific Field:
Neurology and ALS research.
Summary:
Reldesemtiv is currently being evaluated for ALS treatment. It aims to address muscle weakness by enhancing muscle response to motor neuron input. Phase 1 clinical trials have shown increased muscle force generation .
Methods and Experimental Procedures:
Clinical trials involving ALS patients likely assessed reldesemtiv’s safety, efficacy, and impact on muscle function. Researchers measured muscle strength, endurance, and other relevant parameters.
Results:
Phase 1 trials demonstrated increased muscle force production, supporting its potential as an ALS treatment. Further studies are ongoing .
将来の方向性
Despite the discontinuation of the COURAGE-ALS trial, research into Reldesemtiv continues. A new study is investigating the longer-term effects of the therapy candidate Reldesemtiv in people with amyotrophic lateral sclerosis (ALS) . The results of these studies will determine the future directions for Reldesemtiv.
特性
IUPAC Name |
1-[2-[[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methylamino]pyrimidin-5-yl]pyrrole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10,13H,6-7,11H2,(H2,22,28)(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXWPWOCXGARRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reldesemtiv | |
CAS RN |
1345410-31-2 |
Source
|
Record name | Reldesemtiv [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345410312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reldesemtiv | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RELDESEMTIV | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S0HBYW6QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。